5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine
Description
Structure
3D Structure
Properties
CAS No. |
59718-12-6 |
|---|---|
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
5,7-dimethyl-6H-pyrrolo[3,4-d]pyridazine |
InChI |
InChI=1S/C8H9N3/c1-5-7-3-9-10-4-8(7)6(2)11-5/h3-4,11H,1-2H3 |
InChI Key |
VXMULGTZFMKMJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NN=CC2=C(N1)C |
Origin of Product |
United States |
Synthetic Methodologies for 5,7 Dimethyl 6h Pyrrolo 3,4 D Pyridazine and Analogues
Retrosynthetic Analysis and Identification of Key Starting Materials for the Pyrrolo[3,4-d]pyridazine Core
Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules by deconstructing the target molecule into simpler, commercially available starting materials. For the pyrrolo[3,4-d]pyridazine core, the most common retrosynthetic disconnection is across the pyridazine (B1198779) ring.
A logical disconnection across the two C-N bonds of the pyridazine ring reveals a 3,4-diacylpyrrole as a key intermediate. This intermediate contains the necessary dicarbonyl functionality to form the six-membered pyridazine ring upon reaction with a hydrazine (B178648) source. This approach is advantageous as it allows for the early introduction of substituents on the pyrrole (B145914) ring, which will ultimately define the substitution pattern at positions 5 and 7 of the final product.
Therefore, the key starting materials identified through this analysis are:
3,4-Diacylpyrroles : These are the central building blocks, with the nature of the acyl groups and the substituents at positions 2 and 5 of the pyrrole ring determining the final structure. For the title compound, a 3,4-diacetyl-2,5-dimethylpyrrole is required.
Hydrazine and its derivatives : Hydrazine hydrate (B1144303) is the simplest reagent for forming the unsubstituted pyridazine ring. Substituted hydrazines (e.g., methylhydrazine) can be used to introduce substituents on the nitrogen atoms of the pyridazine ring.
An alternative, though less common, retrosynthetic approach would involve the formation of the pyrrole ring onto a pre-existing pyridazine core. This would require a suitably functionalized 3,4-disubstituted pyridazine that can undergo annulation to form the five-membered pyrrole ring.
Direct Synthesis Routes to 5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine
The direct synthesis of this compound is strategically planned to ensure the correct placement of the methyl groups and the efficient formation of the bicyclic system.
The hallmark of pyrrolo[3,4-d]pyridazine synthesis is the cyclocondensation reaction between a 3,4-diacylpyrrole and hydrazine. This reaction is a classic example of forming a six-membered heterocycle from a 1,4-dicarbonyl compound.
To synthesize the title compound, 2,5-dimethyl-3,4-diacetylpyrrole is treated with hydrazine hydrate. The reaction is typically carried out in a protic solvent like ethanol (B145695) or acetic acid under reflux conditions. The mechanism involves the initial formation of a hydrazone at one of the acetyl groups, followed by an intramolecular cyclization and dehydration to afford the aromatic pyridazine ring fused to the pyrrole. The reaction of dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylates with hydrazine hydrate to form a fused pyridazine ring is a documented example of such cyclization. nih.gov
Table 1: Cyclization Reaction for this compound
| Starting Material | Reagent | Conditions | Product |
| 2,5-Dimethyl-3,4-diacetylpyrrole | Hydrazine hydrate (NH₂NH₂·H₂O) | Ethanol, Reflux | This compound |
The regiochemistry of the final product is controlled by the substitution pattern of the initial pyrrole ring. To achieve the 5,7-dimethyl substitution, the synthesis must commence with a pyrrole that is already substituted with methyl groups at the 2 and 5 positions.
A foundational method for preparing the required 2,5-dimethylpyrrole precursor is the Paal-Knorr synthesis. This involves the cyclization of a 1,4-dicarbonyl compound, hexane-2,5-dione, with ammonia (B1221849) or a primary amine. Once the 2,5-dimethylpyrrole is obtained, it must be acylated at the 3 and 4 positions. This is typically achieved through a Friedel-Crafts acylation reaction using an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst. Careful control of the reaction conditions is necessary to ensure di-acylation occurs at the desired positions. This multi-step process, starting from simple acyclic precursors, allows for precise control over the placement of the methyl groups, ensuring the regioselective synthesis of the target compound. rsc.org
Advanced Derivatization Strategies for this compound Analogues
Derivatization of the this compound scaffold is essential for exploring structure-activity relationships (SAR) in drug discovery programs. Modifications can be targeted at the pyrrole nitrogen or the pyridazine ring system.
The pyrrole component of the bicyclic system is electron-rich and its N-H proton is amenable to substitution. nih.gov This position (N-6) is a common site for introducing a variety of functional groups.
N-Alkylation: The N-H proton can be readily deprotonated by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a nucleophilic anion. This anion can then be reacted with a range of electrophiles, most commonly alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), to yield N-6-alkylated analogues.
N-Acylation: Reaction with acylating agents like acid chlorides or anhydrides in the presence of a base leads to the formation of N-6-acyl derivatives.
N-Arylation: Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form a C-N bond between the pyrrole nitrogen and an aryl halide, leading to N-6-aryl analogues.
These derivatizations allow for the modulation of the compound's lipophilicity, steric profile, and hydrogen-bonding capacity.
Table 2: Example Derivatization Reactions at the Pyrrole Nitrogen (N-6)
| Reagent | Reaction Type | Base | Resulting N-6 Substituent |
| Methyl Iodide (CH₃I) | Alkylation | NaH | Methyl |
| Benzyl Bromide (BnBr) | Alkylation | K₂CO₃ | Benzyl |
| Acetyl Chloride (CH₃COCl) | Acylation | Pyridine | Acetyl |
| Phenylboronic Acid | Arylation | Cu(OAc)₂ | Phenyl |
Modifying the pyridazine ring is generally more challenging due to its electron-deficient nature, which is further influenced by the fused electron-rich pyrrole ring.
N-Oxidation: The nitrogen atoms of the pyridazine ring can be oxidized to the corresponding N-oxides using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). These N-oxides can serve as handles for further functionalization.
Nucleophilic Aromatic Substitution (S_NAr): While direct S_NAr on the pyridazine ring is difficult, the introduction of a leaving group, such as a halogen, can facilitate substitution reactions. For instance, chlorination of a related pyridazinone with phosphorus oxychloride can introduce a reactive chlorine atom that can be displaced by various nucleophiles. nih.govmdpi.com
Synthesis from Substituted Hydrazines: A proactive strategy to introduce substituents on the pyridazine nitrogen atoms involves using a substituted hydrazine (e.g., phenylhydrazine) in the initial cyclization step. This directly incorporates the substituent into the final ring system.
These advanced strategies enable the generation of diverse libraries of this compound analogues for biological evaluation.
Synthesis of N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone
The introduction of the N-acylhydrazone (NAH) moiety is a recognized strategy in drug design to enhance the biological activity of a parent molecule. tandfonline.comnih.gov The synthesis of N-acylhydrazone derivatives of the pyrrolo[3,4-d]pyridazinone scaffold is a well-documented process, often involving a multi-step sequence that begins with the construction of the core heterocyclic system. nih.gov
A general synthetic pathway commences with the formation of a pyrrolo[3,4-d]pyridazine-1,4-dione. For instance, a substituted 3,4-dicarboxypyrrole anhydride can be refluxed with a hydrazine derivative, such as methylhydrazine, in a suitable solvent like acetonitrile (B52724) to yield the corresponding N-substituted pyrrolo[3,4-d]pyridazine-1,4-dione. nih.gov Subsequent alkylation, for example with methyl chloroacetate, can introduce an ester functional group, which serves as a handle for further derivatization. This alkylation can result in a mixture of O- and N-isomers, which can be separated by column chromatography. nih.gov
The ester derivative is then treated with hydrazine hydrate to form the corresponding hydrazide. This key intermediate is the immediate precursor to the target N-acylhydrazone derivatives. The final step involves the condensation of the hydrazide with a variety of substituted aromatic or heteroaromatic aldehydes. nih.gov This reaction is typically carried out under reflux conditions in a solvent such as ethanol, often with a catalytic amount of acid. nih.gov The progress of the reaction can be monitored by thin-layer chromatography (TLC), and upon completion, the desired N-acylhydrazone derivatives are isolated by filtration and purified by crystallization. nih.gov
This synthetic approach allows for the generation of a diverse library of N-acylhydrazone derivatives by varying the aldehyde used in the final condensation step.
Table 1: Examples of Synthesized N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone
| Compound ID | Starting Pyrrolopyridazinone | Aldehyde Reagent | Resulting N-Acylhydrazone Derivative |
| NAH-1 | 6-phenyl-3,5,7-trimethyl-2H-pyrrolo[3,4-d]pyridazine-1,4-dione | Benzaldehyde | (E)-N'-benzylidene-2-(6-phenyl-3,5,7-trimethyl-1,4-dioxo-1,2,3,4-tetrahydropyrrolo[3,4-d]pyridazin-2-yl)acetohydrazide |
| NAH-2 | 6-phenyl-3,5,7-trimethyl-2H-pyrrolo[3,4-d]pyridazine-1,4-dione | 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)-2-(6-phenyl-3,5,7-trimethyl-1,4-dioxo-1,2,3,4-tetrahydropyrrolo[3,4-d]pyridazin-2-yl)acetohydrazide |
| NAH-3 | 6-phenyl-3,5,7-trimethyl-2H-pyrrolo[3,4-d]pyridazine-1,4-dione | 4-Methoxybenzaldehyde | (E)-N'-(4-methoxybenzylidene)-2-(6-phenyl-3,5,7-trimethyl-1,4-dioxo-1,2,3,4-tetrahydropyrrolo[3,4-d]pyridazin-2-yl)acetohydrazide |
Note: The specific compound names are illustrative and based on general synthetic routes. The exact nomenclature may vary based on the specific substitution patterns.
Introduction of Diverse Functional Groups (e.g., thio, glycosyl, aryl)
The functionalization of the pyrrolo[3,4-d]pyridazine skeleton with various substituents is crucial for modulating its physicochemical properties and biological activity. Methodologies for introducing thio, glycosyl, and aryl groups have been explored, often on analogous heterocyclic systems, which can be adapted for the target compound.
Thio-Derivatives
The introduction of thio-groups can be achieved through the reaction of a halogenated precursor with a sulfur nucleophile. For the closely related pyrido[3,4-d]pyridazine (B3350088) ring system, the synthesis of 1,4-bis(alkylthio) and 1,4-bis(arylthio) derivatives has been reported. This was accomplished by first treating 1,4-dichloropyrido[3,4-d]pyridazine with thiourea, which forms an intermediate thiouronium salt. Subsequent hydrolysis yields the pyrido[3,4-d]pyridazine-1,4(2H,3H)-dithione. This dithione can then be alkylated to produce 1,4-bis(alkylthio)pyrido[3,4-d]pyridazines. Alternatively, direct reaction of the 1,4-dichloro precursor with various substituted thiophenols can yield 1,4-bis(arylthio)pyrido[3,4-d]pyridazines. A similar strategy could be envisioned for a dihalogenated this compound.
Glycosyl Derivatives
The synthesis of nucleoside analogs of pyrrolo[3,4-d]pyridazines represents a method for introducing glycosyl moieties. While direct glycosylation of this compound is not extensively reported, methodologies from related systems offer viable routes. For instance, the synthesis of pyrrolo[2,3-d]pyridazine nucleosides has been achieved through the ring annulation of a 3-cyano-2-formyl-1-glycosylpyrrole precursor. proquest.com This involves building the pyridazine ring onto a pre-glycosylated pyrrole. Another approach is the stereocontrolled intramolecular glycosylation of pyridazines, where the heterocycle is temporarily connected to the sugar moiety before the final cyclization. tandfonline.com Furthermore, a one-pot synthesis of pyridazine C-nucleosides has been developed, which could potentially be adapted. nih.gov These methods typically involve the coupling of a protected sugar, such as a ribofuranosyl or deoxyribofuranosyl derivative, with the heterocyclic base or a precursor.
Aryl Derivatives
The introduction of aryl groups at various positions of the pyrrolo[3,4-d]pyridazine core can be accomplished through modern cross-coupling reactions. The synthesis of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives has been described, highlighting the feasibility of this modification. nih.gov Typically, this involves the reaction of a halogenated pyrrolo[3,4-d]pyridazine with an appropriate arylboronic acid or ester under palladium-catalyzed Suzuki-Miyaura cross-coupling conditions. The choice of catalyst, ligand, base, and solvent is critical for achieving good yields and selectivity. This methodology allows for the introduction of a wide range of substituted and unsubstituted aryl groups.
Table 2: Methodologies for Functional Group Introduction
| Functional Group | Synthetic Strategy | Precursor | Reagents |
| Thio | Nucleophilic substitution | Dihalo-pyrrolo[3,4-d]pyridazine | Thiourea followed by hydrolysis and alkylation, or various thiophenols. |
| Glycosyl | Ring annulation or direct coupling | Halogenated or activated pyrrolo[3,4-d]pyridazine, or a glycosylated pyrrole precursor | Protected sugar derivatives (e.g., glycosyl halides or acetates) with a suitable coupling agent or via intramolecular cyclization. tandfonline.comproquest.com |
| Aryl | Suzuki-Miyaura cross-coupling | Halo-pyrrolo[3,4-d]pyridazine | Arylboronic acids or esters, palladium catalyst, base. nih.gov |
Structure Activity Relationship Sar Studies of 5,7 Dimethyl 6h Pyrrolo 3,4 D Pyridazine Derivatives
Elucidation of Pharmacophoric Requirements and Structural Determinants for Biological Activity
The pyrrolo[3,4-d]pyridazine core is recognized as a privileged structure in medicinal chemistry, known to exhibit a range of biological activities. researchgate.net SAR studies on various derivatives have revealed several key pharmacophoric elements that are critical for their biological function. For instance, in the context of cyclooxygenase (COX) inhibition, the pyrrolo[3,4-d]pyridazinone moiety, a close analog of the target compound, is a central component. nih.govnih.gov The introduction of additional heterocyclic rings, such as 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole (B32235), to this core has been shown to be a successful strategy in developing potent COX inhibitors. nih.govnih.gov
The general pharmacophoric model for many biologically active pyrrolo[3,4-d]pyridazine derivatives often includes:
A central heterocyclic scaffold (the pyrrolo[3,4-d]pyridazine core).
Specific substitution patterns on the pyrrole (B145914) and pyridazine (B1198779) rings.
The presence of linker moieties of varying lengths and flexibility, connecting the core to other pharmacophoric groups like arylpiperazines. nih.gov
These structural determinants collectively influence the molecule's ability to bind to its biological target.
Influence of Substituents on the Pyrrolo[3,4-d]pyridazine Core
The nature, position, and electronic properties of substituents on the 5,7-dimethyl-6H-pyrrolo[3,4-d]pyridazine scaffold play a pivotal role in modulating the biological activity of the resulting derivatives.
Research on related pyrrolopyridine and pyrrolopyridazine systems has demonstrated that the introduction of alkyl and aryl substituents can significantly impact potency and selectivity. For example, in a series of pyrrolo[3,4-c]pyridine derivatives, a methyl group at the R1 position was chosen to enhance metabolic stability, while the nature of the R2 substituent was found to directly influence biological activity. nih.gov Small alkyl chains like ethyl and propyl at the R2 position increased activity compared to a methyl group or no substituent, whereas larger groups like phenyl or cyclopentyl led to a marked decrease in potency. nih.gov
In another study on pyrrolo[2,3-d]pyrimidine derivatives, the attachment of different electron-withdrawing or -donating groups on a phenyl ring substituent was a key variation in the synthesized compounds. acs.org Specifically, a 3-nitrophenyl derivative exhibited the most potent antiproliferative activity against several cancer cell lines. acs.org This highlights the importance of the electronic nature of aryl substituents in determining biological efficacy.
The following table summarizes the influence of various substituents on the biological activity of related heterocyclic cores:
| Core Structure | Substituent Position | Substituent Type | Effect on Biological Activity | Reference |
| Pyrrolo[3,4-c]pyridine | R2 | Ethyl, Propyl | Increased potency | nih.gov |
| Pyrrolo[3,4-c]pyridine | R2 | Phenyl, Cyclopentyl | Decreased potency | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | Phenyl ring | 3-Nitro | Potent antiproliferative activity | acs.org |
| Pyrrolo[3,4-c]pyridine | 4-position | Phenoxy | Significantly influenced activity | nih.gov |
Substitution at the nitrogen atom of the pyrrole ring (the 6H-position in the parent compound) is a critical determinant of the pharmacological profile. In studies of related pyrrolo[3,4-c]pyrrole (B14788784) derivatives, the type of substituent on the imide ring was found to be strongly dependent on the resulting properties. nih.gov The size and electrophilicity of these substituents affect their steric properties, and the presence of specific groups containing nitrogen and oxygen atoms is responsible for the pharmacological outcomes. nih.gov
For 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives, the nature of the aryl group at the 6-position was systematically varied to establish SAR, leading to the identification of high-affinity ligands for the α2δ subunit of voltage-gated calcium channels. nih.gov This underscores the significant role of N-substitutions in directing the biological activity of the pyrrolo[3,4-d]pyridazine scaffold.
Conformational Flexibility and Tautomerism and their Impact on Ligand-Target Interactions
The conformational flexibility and potential for tautomerism in this compound derivatives are important factors influencing their interaction with biological targets. The presence of flexible linkers, such as ethyl, propyl, or 2-hydroxypropyl chains, connecting the pyrrolopyridazinone core to other moieties like arylpiperazines, has been explored to optimize pharmacological activity. nih.gov
Tautomerism is another key consideration. For example, the alkylation of 1,2,4-triazole analogues of pyrrolo[3,4-d]pyridazinone can lead to a mixture of N- and S-isomers due to tautomeric possibilities in the five-membered ring. nih.gov The specific tautomeric form present can significantly affect the molecule's binding mode and affinity for its target. In some instances, O-substituted derivatives of pyrrolo[3,4-d]pyridazinone have been specifically synthesized and identified based on detailed NMR studies. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Compound Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. While specific QSAR studies on this compound were not found, QSAR analyses of related heterocyclic systems like pyrrolo- and pyridoquinolinecarboxamides have demonstrated the utility of this approach. uran.ua In these studies, diuretic activity was found to be determined by geometric and spatial structures, logP, and various energy and 3D-MoRSE descriptors. uran.ua
For pyrrolopyrimidine derivatives, QSAR models have been developed using a variety of descriptors, including lipophilic, geometric, physicochemical, and steric parameters. nih.gov These models help in understanding the structural requirements for activity and guide the design of new, more potent compounds. nih.gov The application of such QSAR models to the this compound scaffold could provide valuable insights for the rational design of novel derivatives with desired biological activities.
Computational Chemistry Approaches in the Study of 5,7 Dimethyl 6h Pyrrolo 3,4 D Pyridazine
Molecular Dynamics Simulations for Conformational Sampling and Structural Stability
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. In the context of drug design involving the pyrrolo[3,4-d]pyridazine scaffold, MD simulations are crucial for assessing the stability of a ligand when bound to its biological target, such as an enzyme or receptor.
The primary application of MD in this area is to validate the results obtained from molecular docking. After docking predicts a potential binding pose of a pyrrolo[3,4-d]pyridazine derivative within a protein's active site, an MD simulation is run to observe the dynamics of the ligand-protein complex. This simulation provides information on whether the predicted interactions are stable over a period of nanoseconds. Researchers analyze parameters like the root-mean-square deviation (RMSD) of the protein and ligand to ensure the system reaches equilibrium and the ligand does not dissociate from the binding pocket.
For example, in studies of N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone, MD simulations were employed to confirm the stability of the docked complexes with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov Similarly, MD simulations have been used to investigate the binding mechanisms of 7H-pyrrolo[2,3-d]pyrimidine derivatives with p21-activated kinase 4 (PAK4), where the stability of the complex, analyzed via RMSD, provided confidence in the docking results. researchgate.net These simulations offer a more dynamic and realistic picture of the molecular interactions, confirming the structural stability of the ligand in its proposed binding conformation. researchgate.net
Quantum Mechanical Calculations for Electronic Structure, Reactivity, and Reaction Mechanisms
Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of molecules like pyrrolo[3,4-d]pyridazines. These methods provide detailed information about a molecule's electronic structure, which governs its reactivity, stability, and spectroscopic properties.
A key application of DFT is the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for predicting a molecule's chemical reactivity and stability; a smaller energy gap generally implies higher reactivity. nih.govnih.gov
In a study on a related pyridazine (B1198779) derivative, 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine, DFT calculations at the B3LYP/6–311 G(d,p) level were used to determine these quantum chemical parameters. nih.gov The results from such calculations help in understanding charge transfer within the molecule and predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.netnih.gov This information is vital for designing new synthetic pathways and for understanding reaction mechanisms at a molecular level.
Table 1: Representative Quantum Chemical Parameters Calculated via DFT This table shows examples of quantum chemical parameters calculated for a pyridazine derivative, illustrating the type of data generated from QM studies.
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.32 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.78 |
| Energy Gap | ΔE | 4.54 |
| Electronegativity | χ | 4.05 |
| Chemical Hardness | η | 2.27 |
| Chemical Potential | μ | -4.05 |
| Global Electrophilicity Index | ω | 3.60 |
| Global Softness | σ | 0.44 |
Data adapted from a DFT study on a related pyridazine derivative for illustrative purposes. nih.gov
Ligand-Target Docking Studies for Binding Mode Prediction and Affinity Estimation
Molecular docking is one of the most frequently used computational techniques in drug discovery for predicting the preferred orientation of a ligand when bound to a target protein. For the pyrrolo[3,4-d]pyridazine class, docking studies have been instrumental in identifying potential biological targets and elucidating the specific molecular interactions that drive binding affinity.
Researchers have used docking to study how derivatives of pyrrolo[3,4-d]pyridazinone bind to the active sites of COX-1 and COX-2 enzymes. nih.govarxiv.org These studies, often performed with software like AutoDock Vina, predict how the ligand fits into the enzyme's binding pocket and identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues. nih.gov For instance, docking studies revealed that N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone form stable complexes with COX enzymes, with binding affinities indicating potent inhibition. nih.gov
In another study, a novel class of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives were identified as high-affinity ligands for the alpha2delta subunit of voltage-gated calcium channels, a target for neuropathic pain. mdpi.com Docking helps to build a structure-activity relationship (SAR) by correlating the chemical modifications of the pyrrolopyridazine core with changes in binding affinity, guiding the synthesis of more potent compounds. mdpi.com
Table 2: Example of Molecular Docking Results for Pyrrolo[3,4-d]pyridazinone Derivatives This table presents the binding affinities (in kcal/mol) of representative N-acylhydrazone derivatives against key enzyme targets, as predicted by molecular docking.
| Compound | Binding Affinity for COX-1 (kcal/mol) | Binding Affinity for COX-2 (kcal/mol) | Binding Affinity for 15-LOX (kcal/mol) |
| Derivative 5a | -9.6 | -11.0 | -8.5 |
| Derivative 5b | -9.5 | -10.9 | -8.5 |
| Derivative 6a | -10.0 | -11.4 | -8.8 |
| Derivative 6b | -9.9 | -11.3 | -8.8 |
| Derivative 7a | -9.8 | -11.2 | -8.7 |
| Meloxicam (Reference) | -9.3 | -10.6 | -8.0 |
Data adapted from a molecular docking study on N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone. nih.gov
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions relevant to Mechanistic Understanding
While identifying a potent molecule is essential, its success as a drug depends on its pharmacokinetic profile, commonly assessed through Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME predictions allow for the early evaluation of a compound's drug-likeness, helping to filter out candidates that are likely to fail in later stages of drug development.
Various software platforms, such as SwissADME and pre-ADMET, are used to calculate these properties for pyrrolo[3,4-d]pyridazine derivatives. nih.gov Predictions typically include adherence to established rules for drug-likeness, such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Other critical parameters predicted include human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for inhibition of cytochrome P450 (CYP) enzymes, which is crucial for understanding drug metabolism and potential drug-drug interactions. mdpi.com
Studies on various pyridazine and pyrrole-based heterocyclic compounds have utilized these tools to assess their potential as orally bioavailable drugs. nih.govmdpi.com For example, in silico ADMET profiling of a pyrazolo-pyridazine derivative showed it possessed favorable properties within the ideal range for lipophilicity, size, polarity, and solubility, suggesting good oral bioavailability.
Table 3: Representative In Silico ADME Properties for Pyrrole-Based Analogues This table illustrates the types of ADME parameters predicted for drug candidates, using data from a study on pyrrole-based compounds as an example.
| Compound | Molecular Weight ( g/mol ) | Log P | H-bond Donors | H-bond Acceptors | Human Intestinal Absorption (%) | BBB Penetration |
| Analog Va | 425.41 | 1.35 | 6 | 10 | 85.3 | Low |
| Analog Vb | 455.44 | 1.88 | 6 | 10 | 83.1 | Low |
| Analog Vc | 501.88 | 0.94 | 6 | 10 | 79.5 | Low |
| Analog Vd | 441.41 | 1.35 | 6 | 10 | 85.3 | Low |
| Analog Ve | 471.44 | 1.88 | 6 | 10 | 83.1 | Low |
Data adapted from an in silico ADME assessment of pyrrole-based heterocyclic derivatives for illustrative purposes. nih.gov
Future Research Directions and Emerging Applications of Pyrrolo 3,4 D Pyridazine Chemistry
Design and Synthesis of Next-Generation Pyrrolo[3,4-d]pyridazine Analogues with Enhanced Potency and Selectivity
The future of pyrrolo[3,4-d]pyridazine chemistry heavily relies on the innovative design and synthesis of new analogues with superior potency and target selectivity. A primary strategy involves the "double pharmacophore" approach, where the core scaffold is combined with other known bioactive moieties to create hybrid molecules with enhanced or dual activities. nih.gov For instance, incorporating 1,3,4-oxadiazole-2-thione or arylpiperazine fragments into the pyrrolo[3,4-d]pyridazinone structure has yielded compounds with promising selective COX-2 inhibitory effects. nih.gov
Another key direction is the structural modification and optimization of existing lead compounds. Researchers have systematically altered substituents on both the pyrrole (B145914) and pyridazine (B1198779) rings to establish clear structure-activity relationships (SAR). nih.govnih.gov For example, attaching arylpiperazine or piperidine (B6355638) pharmacophores to the pyridazinone core via different flexible linkers has produced derivatives with significant antinociceptive activity. researchgate.net The goal of these synthetic efforts is often to increase binding affinity to a specific target while minimizing off-target effects.
Modern synthetic methodologies, including one-pot, multi-component reactions and green chemistry approaches like microwave-assisted synthesis, are being employed to create libraries of these analogues efficiently. nih.govekb.eg These methods not only accelerate the discovery process but also allow for greater structural diversity. The synthesis of N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone, for example, has led to dual COX/LOX inhibitors, representing a potent class of anti-inflammatory agents. nih.gov
| Scaffold/Derivative Class | Synthetic Approach | Targeted Improvement | Key Findings |
|---|---|---|---|
| Pyrrolo[3,4-d]pyridazinone-1,3,4-oxadiazole hybrids | Double pharmacophore approach | COX-2 selectivity and anti-inflammatory activity | Resulting compounds showed strong, selective COX-2 inhibition, comparable or superior to Meloxicam. nih.govnih.gov |
| N-Arylpiperazine derivatives of pyrrolo[3,4-d]pyridazinone | Attachment of pharmacophores via flexible linkers | Antinociceptive activity | Demonstrated good pharmacological activity, though the exact mechanism remains to be fully elucidated. researchgate.net |
| N-Acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone | Introduction of N-acylhydrazone (NAH) moiety | Dual COX/LOX inhibition | Created potent anti-inflammatory candidates with an improved safety profile. nih.gov |
| Pyrrolo[1,2-b]pyridazines | 1,3-dipolar cycloaddition reactions | Anticancer activity | New derivatives were synthesized and evaluated for cytotoxic effects. nih.gov |
Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas
While much of the existing research on pyrrolo[3,4-d]pyridazines has focused on their anti-inflammatory and analgesic properties through cyclooxygenase (COX) inhibition, the scaffold is ripe for exploration against novel biological targets. nih.govnih.gov The structural versatility of this heterocycle makes it a privileged scaffold for interacting with a wide range of enzymes and receptors.
Emerging research has demonstrated the potential of pyrrolo[3,4-d]pyridazinone derivatives as anticancer agents. nih.govresearchgate.net Studies have shown that certain analogues can induce antiproliferative effects in tumor cell lines, although in some cases, they did not inhibit key cell cycle regulators like CDK1/cyclin B, suggesting alternative mechanisms of action that warrant further investigation. nih.govresearchgate.net Other related fused pyrrole systems have been successfully designed as potent inhibitors of kinases crucial to cancer progression, such as Fibroblast Growth Factor Receptors (FGFRs) and Glycogen Synthase Kinase-3β (GSK-3β). doaj.orgmdpi.comacs.org This suggests that pyrrolo[3,4-d]pyridazine libraries should be screened against a broader panel of kinases.
Beyond cancer and inflammation, the pyrrolo[3,4-d]pyridazine core could be directed toward new therapeutic areas. For instance, a novel class of 2H-pyrrolo[3,4-c]pyridazine derivatives was identified as high-affinity ligands for the alpha(2)delta (α2δ) subunit of voltage-gated calcium channels, a target for treating neuropathic pain and epilepsy. nih.gov The broad biological activities seen in related scaffolds like pyrrolopyridines, which include antiviral, antidiabetic, and antimycobacterial effects, further support the exploration of pyrrolo[3,4-d]pyridazines in these areas. nih.gov
| Biological Target/Therapeutic Area | Derivative Class | Key Findings | Future Outlook |
|---|---|---|---|
| Cyclooxygenase (COX-1/COX-2) | Pyrrolo[3,4-d]pyridazinone-based derivatives | Many analogues are potent and selective COX-2 inhibitors. nih.govnih.gov Some show dual COX-1/COX-2 inhibition. rsc.org | Development of agents with tailored COX inhibition profiles for inflammation and pain with reduced gastrointestinal side effects. |
| Cancer (Various cell lines) | Pyrrolo[3,4-d]pyridazinone derivatives | Some compounds exhibit antiproliferative activity against various cancer cell lines. nih.govnih.gov | Screening against a wider range of cancer types and identifying specific molecular targets (e.g., kinases, tubulin). nih.gov |
| Voltage-Gated Calcium Channels (α2δ subunit) | 2H-pyrrolo[3,4-c]pyridazine derivatives | Identified as high-affinity ligands, binding to the same site as Gabapentin. nih.gov | Exploration for treating neuropathic pain, epilepsy, and other neurological disorders. |
| Protein Kinases (e.g., FGFR, GSK-3β) | Related Pyrrolo-fused heterocycles | Analogous scaffolds have yielded potent kinase inhibitors. doaj.orgacs.orgresearchgate.net | Systematic screening of pyrrolo[3,4-d]pyridazine libraries against the human kinome to discover new inhibitors. |
Integration of Artificial Intelligence and Machine Learning in Rational Drug Discovery for Pyrrolo[3,4-d]pyridazine Compounds
For pyrrolo[3,4-d]pyridazine chemistry, ML algorithms can be employed to develop Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of novel, unsynthesized analogues based on their chemical structures, allowing researchers to prioritize the synthesis of compounds with the highest probability of success. nih.gov Deep learning techniques, such as convolutional neural networks (CNNs), can analyze 3D structural information to predict protein-ligand binding affinities with high accuracy, guiding the rational design of more potent inhibitors. premierscience.com
Furthermore, AI can be used for de novo drug design, where algorithms generate entirely new molecular structures tailored to have desired properties, such as high affinity for a specific biological target and favorable ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles. crimsonpublishers.com Generative models can explore the vast chemical space around the pyrrolo[3,4-d]pyridazine scaffold to propose novel derivatives that may not be conceived through traditional medicinal chemistry intuition. crimsonpublishers.com This computational-first approach can reduce costs and shorten the timeline from hit identification to lead optimization. mdpi.com
Development of Pyrrolo[3,4-d]pyridazine Scaffolds as Chemical Probes for Elucidating Biological Pathways
Beyond their direct therapeutic potential, well-characterized pyrrolo[3,4-d]pyridazine derivatives can serve as invaluable chemical probes to investigate complex biological pathways. A chemical probe is a small molecule with high potency and selectivity for a specific target, used to modulate the target's function in cellular or in vivo models. researchgate.net
For example, a highly selective pyrrolo[3,4-d]pyridazine-based COX-2 inhibitor can be used to dissect the specific roles of COX-2 in both physiological and pathological processes, such as inflammation, cancer, and neurodegeneration, without the confounding effects of COX-1 inhibition. nih.gov Similarly, potent and selective kinase inhibitors derived from this scaffold can help elucidate the signaling cascades regulated by a particular kinase and validate it as a drug target. researchgate.net
The development of tritiated or fluorescently-labeled pyrrolo[3,4-d]pyridazine ligands, as has been done for related structures, allows for direct binding studies, receptor occupancy measurements, and visualization of the target within cells and tissues. nih.gov By creating a toolbox of such probes, each targeting a different protein (e.g., a specific kinase, receptor, or enzyme), researchers can systematically interrogate biological networks and uncover new therapeutic opportunities. This makes the pyrrolo[3,4-d]pyridazine scaffold not just a source of potential drugs, but also a fundamental tool for advancing biological knowledge.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions starting from substituted pyridazinones. For example, ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate derivatives are synthesized by heating precursors like 4-cyano-5,6-diphenyl-3(2H)-pyridazinone with hydrazine hydrate or acylating agents . Optimization involves adjusting reaction time, temperature (e.g., reflux conditions), and stoichiometric ratios of reagents. Factorial design (e.g., varying solvent polarity, catalyst loading) can systematically identify optimal conditions .
Q. Which spectroscopic and analytical techniques are critical for characterizing pyrrolo[3,4-d]pyridazine derivatives?
- Methodological Answer : Elemental analysis and spectral data (IR, NMR, UV-Vis) are essential. For example:
- IR : Confirms functional groups (e.g., C=O stretches in esters at ~1700 cm⁻¹).
- ¹H/¹³C NMR : Identifies substituent positions (e.g., methyl groups at δ ~2.5 ppm for CH₃).
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Structural ambiguities (e.g., tautomerism in fused rings) may require X-ray crystallography or computational modeling .
Q. How can researchers address solubility challenges during purification of this compound?
- Methodological Answer : Recrystallization in polar aprotic solvents (e.g., DMF, DMSO) or gradient solvent systems (ethanol/water) is recommended. Column chromatography with silica gel or reverse-phase media can resolve closely related byproducts. Adjusting pH (e.g., using ammonium acetate buffers) may enhance separation in HPLC .
Advanced Research Questions
Q. What computational strategies are effective for predicting reaction pathways and regioselectivity in pyrrolo-pyridazine derivatives?
- Methodological Answer : Quantum chemical calculations (DFT, MP2) can map reaction coordinates and transition states. For example, microwave-assisted synthesis studies use computational modeling to predict activation energies and regioselectivity in cyclization steps . ICReDD’s reaction path search methods integrate quantum calculations with experimental feedback to refine synthetic protocols .
Q. How can contradictory data on reaction yields or byproduct formation be resolved in pyrrolo[3,4-d]pyridazine synthesis?
- Methodological Answer : Systematic analysis includes:
- Reaction monitoring : In-situ techniques like FT-IR or LC-MS to track intermediate formation.
- Byproduct identification : HRMS/MS and 2D NMR (COSY, NOESY) to assign structures.
- Reproducibility checks : Statistical validation (e.g., triplicate runs) to isolate operator- or equipment-dependent variables.
Contradictions often arise from trace impurities or solvent effects, requiring rigorous control of anhydrous conditions .
Q. What are the mechanistic implications of substituent effects on the reactivity of this compound?
- Methodological Answer : Methyl groups at positions 5 and 7 influence electron density and steric hindrance. For example:
- Electron-donating methyl groups activate the pyridazine ring toward electrophilic substitution.
- Steric effects may direct reactions to less hindered positions (e.g., functionalization at the 3-position over the 5-methyl group).
Kinetic isotope effects (KIE) and Hammett plots can quantify these effects .
Q. How can advanced separation technologies (e.g., membrane filtration) improve scalability of pyrrolo-pyridazine derivatives?
- Methodological Answer : Membrane technologies (nanofiltration, ultrafiltration) enable selective separation of intermediates based on molecular weight cut-offs. For example, ceramic membranes can recover catalysts or remove low-MW impurities. Process simulation software (Aspen Plus, COMSOL) optimizes parameters like pressure and flow rates .
Data Management and Experimental Design
Q. What frameworks are recommended for integrating experimental and computational data in pyrrolo-pyridazine research?
- Methodological Answer : Use cheminformatics platforms (e.g., KNIME, Pipeline Pilot) to merge spectral data, reaction databases, and computational outputs. Metadata standards (SMILES, InChI) ensure interoperability. Secure cloud-based platforms with encryption protocols (e.g., AWS GovCloud) protect sensitive data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
